NHS Ester Hydrolysis Half-Life Comparison
The carboxymethyl (CH2CO2) bridge of Azido-PEG2-CH2CO2-NHS confers an exceptionally short hydrolysis half‑life compared to other PEG‑NHS esters. Under identical conditions (pH 8, 25 °C), the hydrolysis t½ for PEG‑O‑CH2‑CO2‑NHS (succinimidyl carboxymethyl, SCM) is 0.75 min, whereas the succinimidyl propionate (SPA) analogue displays a t½ of 16.5 min and the succinimidyl glutarate (SG) analogue a t½ of 17.6 min [1]. This ~22‑fold acceleration in hydrolysis rate directly correlates with faster aminolysis kinetics, enabling more rapid primary‑amine conjugation [1].
SG: 17.6 min
| Evidence Dimension | Hydrolysis half‑life (t½) of PEG‑NHS esters |
|---|---|
| Target Compound Data | t½ = 0.75 min (PEG‑O‑CH2‑CO2‑NHS, SCM) |
| Comparator Or Baseline | SPA: t½ = 16.5 min; SG: t½ = 17.6 min |
| Quantified Difference | SCM hydrolysis is ~22× faster than SPA and ~23× faster than SG |
| Conditions | pH 8, 25 °C, UV absorbance of hydrolyzed NHS group |
Why This Matters
For time‑sensitive conjugation workflows (e.g., antibody labelling under mild conditions), the faster kinetics of Azido-PEG2-CH2CO2-NHS translate to higher coupling yields and reduced reaction times relative to SPA or SG analogues.
- [1] Baidu Wenku. Methoxypoly(ethylene glycol) succinimidyl valerate (mPEG-SVA) hydrolysis half-life data. Available at: https://wenku.baidu.com/view/c2a11f9bde3383c4bb4cf7ec4afe04a1b071b0a8.html View Source
